![molecular formula C23H21ClF3N3O2 B2526531 Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate CAS No. 338748-33-7](/img/structure/B2526531.png)

Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperazine derivatives, such as the one you’re interested in, are widely employed in drugs and show a wide range of biological and pharmaceutical activity . They have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of piperazine derivatives includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

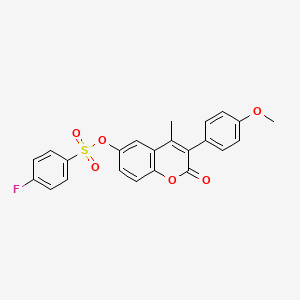

Molecular Structure Analysis

The molecular structure of piperazine derivatives is usually confirmed by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Chemical Reactions Analysis

The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are usually determined by techniques like FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Evaluation

A series of quinoline derivatives, similar in structure to Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate, were synthesized and evaluated for their antibacterial and antifungal activities. The preliminary in vitro studies indicated that some compounds exhibit promising antimicrobial activities against various pathogens, including Candida albicans and Cryptococcous neoformans (Srinivasan et al., 2010).

Synthesis and Antibacterial Studies

Another series of quinolone derivatives, structurally related to Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate, were prepared and their antibacterial activities were assessed against various strains of bacteria, including gram-positive and gram-negative bacteria, and fungi like C. albicans. The study highlighted the antibacterial potential of these compounds (Patel et al., 2007).

Synthesis of Piperazine Substituted Quinolones

The research developed a series of piperazine-substituted quinolones, akin to Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate, highlighting the methods and potential applications of these compounds in various fields, including medicinal chemistry (Fathalla & Pazdera, 2017).

Wirkmechanismus

Target of Action

The primary target of Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .

Biochemical Pathways

Dopamine plays a significant role in the brain’s reward system, and alterations in dopamine signaling are implicated in a number of neurological disorders, including Parkinson’s disease and schizophrenia .

Pharmacokinetics

The compound is soluble in dmso , which could potentially influence its bioavailability.

Result of Action

As a ligand for the d4 dopamine receptor, it likely influences neuronal signaling and could have effects on behavior and cognition, given the role of dopamine in these processes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClF3N3O2/c1-2-32-22(31)19-14-28-20-8-3-15(23(25,26)27)13-18(20)21(19)30-11-9-29(10-12-30)17-6-4-16(24)5-7-17/h3-8,13-14H,2,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNBDTCGIFOIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCN(CC3)C4=CC=C(C=C4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2526451.png)

![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)

![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2526461.png)

![ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B2526465.png)

![2-[3-Benzyl-2,6-dioxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetic acid](/img/structure/B2526466.png)

![4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2526467.png)